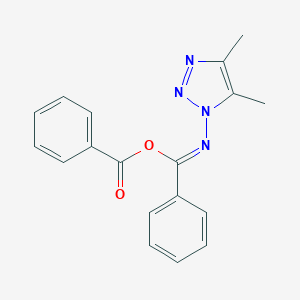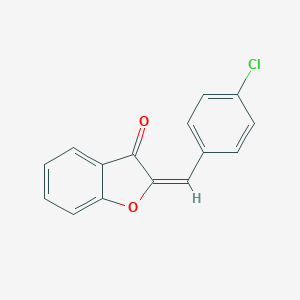![molecular formula C15H19N3O2 B232269 N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide, also known as DMHPQ, is a chemical compound with potential therapeutic applications. DMHPQ belongs to a class of compounds known as quinolinecarboxamides, which have been shown to possess antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell survival. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess several biochemical and physiological effects. In vitro studies have shown that N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells, while sparing normal cells. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has also been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibiotic drugs.
実験室実験の利点と制限
One of the advantages of using N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in lab experiments is its potential therapeutic applications. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in lab experiments is its toxicity. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the study of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. One direction is the development of new drugs based on the structure of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. The mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is not fully understood, and further research is needed to elucidate its mode of action. Finally, the toxicity of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide needs to be further studied in order to determine its potential therapeutic applications.
合成法
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with 3-dimethylaminopropylamine. The resulting product is then subjected to various purification steps to obtain N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in its pure form.
科学的研究の応用
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is in the treatment of cancer. Studies have shown that N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has also been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibiotic drugs.
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)13-10-14(19)11-6-3-4-7-12(11)17-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20)(H,17,19) |
InChIキー |
VYMMNYJALCBXIT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
正規SMILES |
CN(C)CCCNC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)




![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
